5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(5-chloropyridin-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that features a unique combination of sulfur, chlorine, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with thiourea and subsequent cyclization with 2-chloropyridine derivatives can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve the use of high-throughput synthesis techniques, such as microwave-assisted synthesis or flow chemistry, to optimize reaction conditions and improve yields. These methods can significantly reduce reaction times and enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chlorine atoms can produce various substituted derivatives .
Scientific Research Applications
2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with sulfur and nitrogen atoms, such as:
- 2-thioxopyrimidines
- Pyrido[2,3-d]pyrimidines
- Pyrazolo[3,4-d]pyrimidines
Uniqueness
What sets 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one apart is its unique combination of functional groups and its potential for diverse biological activities. The presence of both sulfur and chlorine atoms within the same molecule provides opportunities for further chemical modifications and the development of new derivatives with enhanced properties .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O2S2/c24-14-7-5-13(6-8-14)17(29)12-31-23-27-21-20(16-3-1-2-4-18(16)32-21)22(30)28(23)19-10-9-15(25)11-26-19/h5-11H,1-4,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRMNDWBJXBTCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=NC=C(C=C4)Cl)SCC(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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